molecular formula C6H9ClO B1638266 Z-3-Chloro-2-ethyl-but-2-enal

Z-3-Chloro-2-ethyl-but-2-enal

Cat. No.: B1638266
M. Wt: 132.59 g/mol
InChI Key: REMTVJDIMSEOCW-AATRIKPKSA-N
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Description

Z-3-Chloro-2-ethyl-but-2-enal is an α,β-unsaturated aldehyde characterized by a chloro substituent at the 3-position and an ethyl group at the 2-position of the but-2-enal backbone. Its molecular formula is C₆H₉ClO, with a molecular weight of 132.59 g/mol (derived from structural analysis). Key thermodynamic properties calculated via Joback, Crippen, and McGowan methods include:

  • ΔfH°gas (standard enthalpy of formation): -170.85 kJ/mol
  • logPoct/wat (octanol-water partition coefficient): 2.108
  • ΔvapH° (enthalpy of vaporization): 40.17 kJ/mol
  • ΔfusH° (enthalpy of fusion): 15.36 kJ/mol .

The compound’s moderate lipophilicity (logP ~2.1) suggests balanced solubility in both polar and nonpolar media, while its negative ΔfH°gas indicates relative stability in the gaseous phase. The presence of the electron-withdrawing chlorine atom likely enhances the reactivity of the carbonyl group, making it susceptible to nucleophilic attacks.

Properties

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

(E)-3-chloro-2-ethylbut-2-enal

InChI

InChI=1S/C6H9ClO/c1-3-6(4-8)5(2)7/h4H,3H2,1-2H3/b6-5+

InChI Key

REMTVJDIMSEOCW-AATRIKPKSA-N

SMILES

CCC(=C(C)Cl)C=O

Isomeric SMILES

CC/C(=C(/C)\Cl)/C=O

Canonical SMILES

CCC(=C(C)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-3-Chloro-2-methyl-but-2-enal
  • Molecular Formula : C₅H₇ClO
  • Molecular Weight : 118.56 g/mol
  • IUPAC InChIKey : XFCGFNVPTTYOND-PLNGDYQASA-N .
Property Z-3-Chloro-2-ethyl-but-2-enal Z-3-Chloro-2-methyl-but-2-enal
Molecular Weight 132.59 g/mol 118.56 g/mol
Substituent Ethyl (-CH₂CH₃) Methyl (-CH₃)
logPoct/wat 2.108 Not reported
ΔfH°gas -170.85 kJ/mol Not reported

Key Differences :

  • The ethyl group may enhance lipophilicity slightly, though direct logP comparisons are unavailable .
(E)-2-Butenal (Crotonaldehyde)
  • Molecular Formula : C₄H₆O
  • Molecular Weight : 70.09 g/mol
  • Synonyms: trans-2-Butenal, Crotonaldehyde .
Property This compound (E)-2-Butenal
Chlorine Substituent Yes (3-position) No
Stereochemistry Z-configuration E-configuration
logPoct/wat 2.108 0.63 (experimental)
ΔfH°gas -170.85 kJ/mol -126.5 kJ/mol (literature)

Key Differences :

  • The chlorine atom in this compound significantly lowers ΔfH°gas compared to non-chlorinated (E)-2-butenal, reflecting greater stability due to electron-withdrawing effects.

Research Findings and Implications

  • Thermodynamic Stability : The ethyl derivative’s lower ΔfH°gas (-170.85 kJ/mol vs. -126.5 kJ/mol for crotonaldehyde) highlights the stabilizing influence of the chloro substituent .
  • Reactivity Trends: Chlorination increases electrophilicity at the carbonyl carbon, favoring nucleophilic additions (e.g., Grignard reactions) compared to non-chlorinated analogs. However, steric hindrance from the ethyl group may slow kinetics relative to the methyl analog .
  • Stereochemical Effects : The Z-configuration may lead to unique regioselectivity in cycloadditions or polymerizations, contrasting with E-isomers like crotonaldehyde .

Data Tables

Table 1: Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) InChIKey
This compound C₆H₉ClO 132.59 Not reported
Z-3-Chloro-2-methyl-but-2-enal C₅H₇ClO 118.56 XFCGFNVPTTYOND-PLNGDYQASA-N
(E)-2-Butenal C₄H₆O 70.09 LGHQLDLCNYISPX-DHZHZKJOSA-N
Table 2: Thermodynamic and Physical Properties
Property This compound (E)-2-Butenal
ΔfH°gas (kJ/mol) -170.85 -126.5 (literature)
logPoct/wat 2.108 0.63
ΔvapH° (kJ/mol) 40.17 35.2 (literature)

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